![molecular formula C11H15F2N5 B11734206 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:
-
Formation of 1-(difluoromethyl)-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Difluoromethylating agent (e.g., difluoromethyl iodide)
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide), temperature (e.g., 80°C)
-
Formation of 1,4-dimethyl-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Methylating agent (e.g., methyl iodide)
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 60°C)
-
Coupling of the two pyrazole derivatives
- Reagents: 1-(difluoromethyl)-1H-pyrazole, 1,4-dimethyl-1H-pyrazole, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
- Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and scalable purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Solvent (e.g., water, acetic acid), temperature (e.g., room temperature to 80°C)
- Major products: Oxidized derivatives of the pyrazole rings
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Solvent (e.g., ethanol, tetrahydrofuran), temperature (e.g., room temperature to 60°C)
- Major products: Reduced derivatives of the pyrazole rings
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dimethylformamide, dichloromethane), temperature (e.g., room temperature to 80°C)
- Major products: Substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its unique structural features.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for the treatment of diseases such as cancer and inflammation.
Industry
Agrochemicals: The compound can be used as an active ingredient in pesticides and herbicides, providing effective control of pests and weeds.
Wirkmechanismus
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and dimethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole
- 1,4-dimethyl-1H-pyrazole
- 1-(trifluoromethyl)-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyrazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15F2N5 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13/h3-5,11,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
CBPLMYQAOUEBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)
![3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
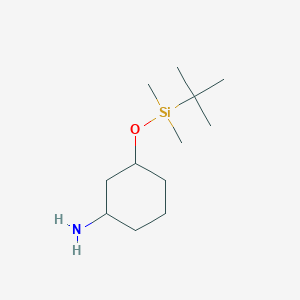
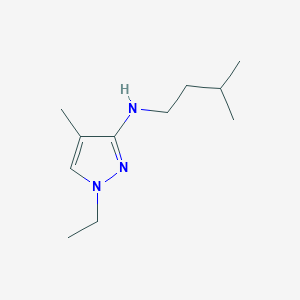
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)
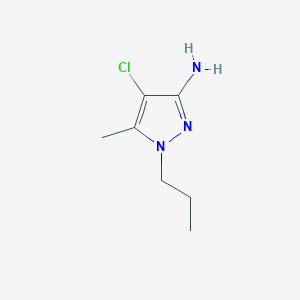
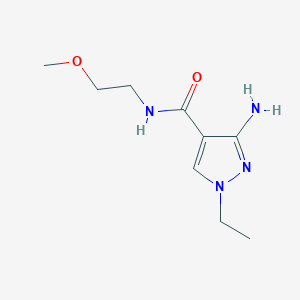

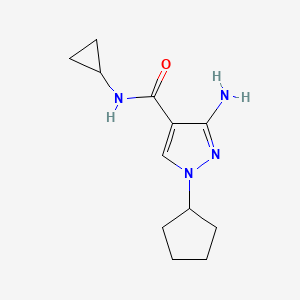
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
